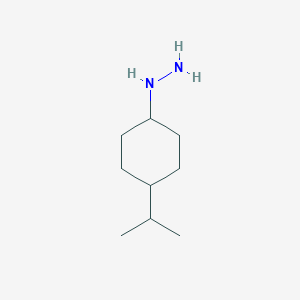
1-(4-Isopropylcyclohexyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylcyclohexyl)hydrazine is an organic compound with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . This compound is characterized by the presence of a hydrazine group attached to a cyclohexyl ring substituted with an isopropyl group at the 4-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylcyclohexyl)hydrazine can be synthesized through the reaction of 4-isopropylcyclohexanone with hydrazine hydrate under controlled conditions . The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen compounds.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of hydrazones or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Aldehydes or ketones are common reagents for forming hydrazones under acidic or basic conditions.
Major Products Formed:
Oxidation: Azines or other nitrogen-containing compounds.
Reduction: Amines or other reduced nitrogen derivatives.
Substitution: Hydrazones or other substituted hydrazine derivatives.
Scientific Research Applications
1-(4-Isopropylcyclohexyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Isopropylcyclohexyl)hydrazine involves its interaction with molecular targets, leading to various biochemical effects. The hydrazine group can form reactive intermediates that interact with cellular components, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
- 1-(4-Phenylbutyl)hydrazine hydrochloride
- (Cyclobutylmethyl)hydrazine hydrochloride
- (4-Fluorobenzyl)hydrazine hydrochloride
- 1-(3-Cyclohexylpropyl)hydrazine hydrochloride
- (2-Isopropoxyethyl)hydrazine hydrochloride
Uniqueness: 1-(4-Isopropylcyclohexyl)hydrazine is unique due to its specific structural features, such as the isopropyl group at the 4-position of the cyclohexyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexyl)hydrazine |
InChI |
InChI=1S/C9H20N2/c1-7(2)8-3-5-9(11-10)6-4-8/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
IPSVURDOTSHEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


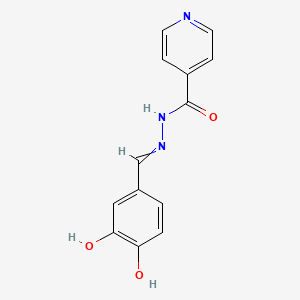
![N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12446142.png)
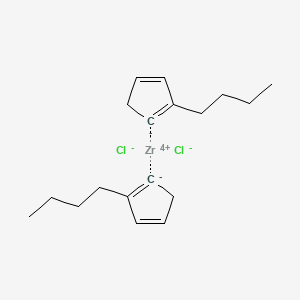
![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)
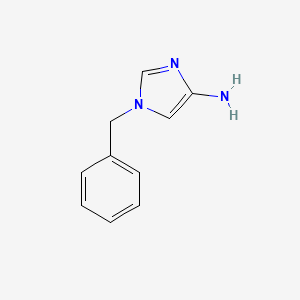
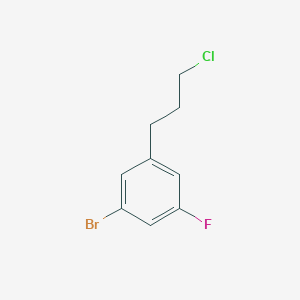
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)

![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
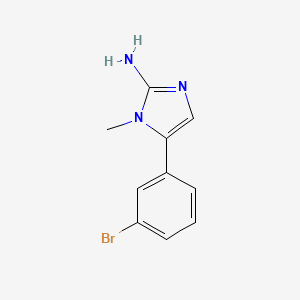
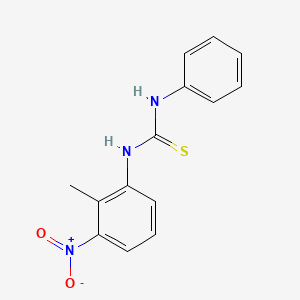
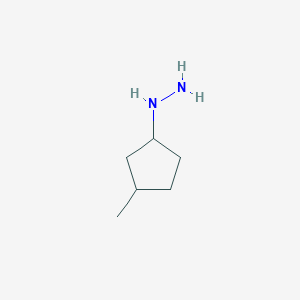
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
